![molecular formula C22H14BrClO3S B2612507 (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone CAS No. 338424-30-9](/img/structure/B2612507.png)
(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a benzofuran ring, a sulfinyl group, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran ring, the introduction of the sulfinyl group, and the formation of the ketone group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzofuran ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfinyl group might be susceptible to oxidation or reduction reactions. The benzofuran ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis and Structural Analysis : The synthesis of compounds related to (3-\{\[(4-Bromophenyl)sulfinyl\]methyl\}-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves complex reactions showcasing the compound's reactivity with various nucleophiles. A notable example is the synthesis of (4−chlorophenyl)−(1−oxo−1λ4−benzo[b]thien−2−yl)methanone, which demonstrates the compound's potential for nucleophilic addition under both basic and acidic conditions, leading to functionalized benzothiophenes (Pouzet et al., 1998). Similarly, the preparation of 2−(4−Bromophenyl)−5,7−dimethyl−3−methylsulfanyl−1−benzofuran by Lewis acid-catalyzed reactions highlights its structural versatility and potential for creating diverse molecular architectures (Hong Dae Choi et al., 2007).
Biological Activities
Antioxidant Properties : Compounds structurally related to (3-\{\[(4-Bromophenyl)sulfinyl\]methyl\}-1-benzofuran-2-yl)(4-chlorophenyl)methanone have been synthesized and investigated for their antioxidant properties. For instance, the synthesis and evaluation of bromophenol derivatives, including natural products, reveal these compounds' effective antioxidant power, suggesting potential for therapeutic applications (H. T. Balaydın et al., 2010).
Molecular Docking and Analysis
Molecular Docking Studies : The synthesis and characterization of compounds like (2−((6−chloropyridin−3−yl)methoxy)−5bromophenyl)(4−chlorophenyl)methanone and their molecular docking studies with anti-cancer targets such as hER-α protein highlight the compound's potential in drug discovery and design. This approach, coupled with Hirshfeld surface computational analysis, offers insights into the compound's interaction with biological targets, suggesting its utility in developing new therapeutic agents (B. Lakshminarayana et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-[(4-bromophenyl)sulfinylmethyl]-1-benzofuran-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO3S/c23-15-7-11-17(12-8-15)28(26)13-19-18-3-1-2-4-20(18)27-22(19)21(25)14-5-9-16(24)10-6-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYVJSYKHWJZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2612424.png)
![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2612433.png)

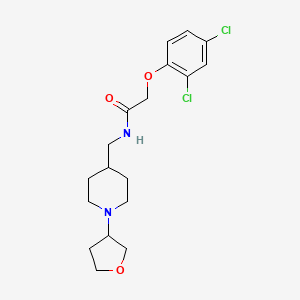
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2612437.png)
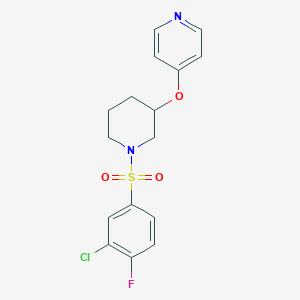
![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)
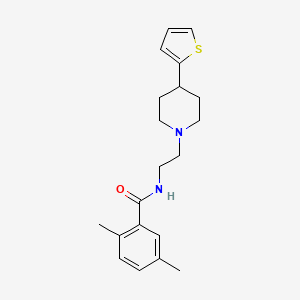
![2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2612441.png)
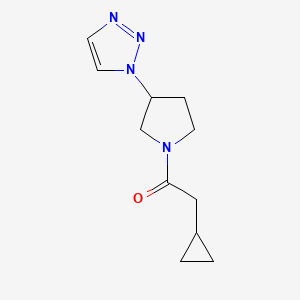

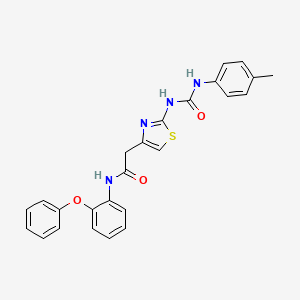
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2612447.png)
